molecular formula C21H31ClN4O2 B2569155 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-cycloheptyloxalamide CAS No. 1049373-71-8

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-cycloheptyloxalamide

Cat. No. B2569155
CAS RN: 1049373-71-8
M. Wt: 406.96
InChI Key: BMSHCROFEDSHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-cycloheptyloxalamide” is a potent and selective D4 dopamine receptor ligand . It has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecule consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a 4-chlorophenyl group and a cycloheptyloxalamide group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in DMSO (22 mg/mL) but insoluble in water .

Scientific Research Applications

Compound Synthesis and Characterization

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-cycloheptyloxalamide, while not directly mentioned, relates closely to compounds discussed in the provided studies, particularly in the context of cannabinoid receptor antagonism and synthesis for potential therapeutic applications. For example, the synthesis and characterization of NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, demonstrate the interest in developing compounds with high selectivity for cannabinoid receptors for potential therapeutic uses, including the study of antinociceptive effects in vivo (Ruiu et al., 2003).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted on SR141716; a potent and selective antagonist for the CB1 cannabinoid receptor, provide insight into how modifications in the molecular structure can influence receptor affinity and selectivity. These studies are crucial for understanding how different derivatives, including potentially this compound, might interact with specific receptors (Shim et al., 2002).

Pharmacological Effects

Exploration of the pharmacological effects of related compounds, such as the study on m-Chlorophenylpiperazine (CPP), reveals the potential for psychoactive effects through serotonin receptor agonism. These findings contribute to the broader understanding of how structurally similar compounds might exhibit psychoactive properties and interact with serotonin receptors, thus highlighting areas for therapeutic exploration or caution (Fuller et al., 1981).

Anticancer and Antituberculosis Studies

Compounds with the piperazine moiety have been explored for their anticancer and antituberculosis activities, as seen in the synthesis and evaluation of derivatives displaying significant activity against human breast cancer cell lines and M. tb h37Rv. This research avenue suggests the potential for developing therapeutic agents from compounds with similar structures for treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Development of Radiotracers

The development of analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity indicates the potential for creating effective radiotracers for diagnostic purposes, especially in oncology. This research area could also encompass compounds like this compound for diagnostic or therapeutic monitoring applications (Abate et al., 2011).

Mechanism of Action

As a D4 dopamine receptor ligand, this compound likely interacts with the D4 subtype of dopamine receptors in the brain . Dopamine receptors are involved in a variety of neurological processes, including motivation, pleasure, cognition, memory, learning, and fine motor control.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O2/c22-17-7-9-19(10-8-17)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHCROFEDSHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.